molecular formula C12H21NO3 B6282918 tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 1781130-57-1

tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No. B6282918
CAS RN: 1781130-57-1
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is an organic compound that is used in a variety of scientific applications. It is a colorless, water-soluble solid that is structurally related to the amino acid lysine. It has been used as a substrate for the synthesis of other molecules, as an inhibitor in biochemical reactions, and as a ligand in the binding of metal ions. In addition, it has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other molecules, as an inhibitor in biochemical reactions, and as a ligand in the binding of metal ions. In addition, it has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is not fully understood. However, it is thought to interact with enzymes and other proteins through hydrogen bonding interactions. It is also thought to interact with metal ions through chelation.
Biochemical and Physiological Effects
Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phospholipase A2 and dihydrofolate reductase. It has also been shown to bind to metal ions such as zinc, copper, and iron. In addition, it has been shown to have an effect on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a water-soluble solid, which makes it easy to use in a variety of experiments. In addition, it is relatively stable, making it suitable for long-term storage. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The use of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate in scientific research is still in its early stages. There are a number of potential future directions for research. These include further investigation into its mechanism of action, its effects on enzyme activity and protein structure and function, and its potential use in drug design. In addition, further research into its use as a substrate in the synthesis of other molecules, as an inhibitor in biochemical reactions, and as a ligand in the binding of metal ions could be beneficial. Finally, further research into its potential use as a therapeutic agent could be beneficial.

Synthesis Methods

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can be synthesized using a variety of methods. One method involves the reaction of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylic acid with a strong base such as sodium hydroxide. This reaction produces the carboxylate salt, which is then isolated and purified. Another method involves the reaction of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylic acid with a strong acid such as hydrochloric acid. This reaction produces the free acid, which is then isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves the reaction of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate with formaldehyde in the presence of a base to form the intermediate tert-butyl 6-formyl-4-azaspiro[2.4]heptane-4-carboxylate. This intermediate is then reduced with sodium borohydride to form the desired product.", "Starting Materials": [ "tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate", "formaldehyde", "base", "sodium borohydride" ], "Reaction": [ "Step 1: tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate is reacted with formaldehyde in the presence of a base to form tert-butyl 6-formyl-4-azaspiro[2.4]heptane-4-carboxylate.", "Step 2: tert-butyl 6-formyl-4-azaspiro[2.4]heptane-4-carboxylate is reduced with sodium borohydride to form tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate." ] }

CAS RN

1781130-57-1

Product Name

tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.